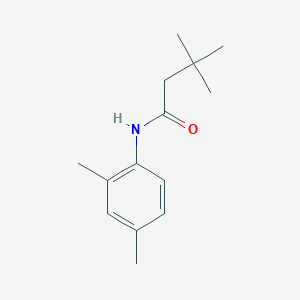![molecular formula C17H21N5O2S B263146 Methyl 2-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B263146.png)
Methyl 2-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate: is an organic compound that belongs to the class of triazine derivatives This compound is characterized by its complex structure, which includes a triazine ring, a piperidine moiety, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the piperidine group and the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, Methyl 2-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a valuable tool for understanding enzyme function and regulation .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a candidate for treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Methyl 2-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
- 4-Methoxy-6-methyl-1,3,5-triazin-2-amine
- 2-Methoxy-4-methyl-1,3,5-triazine-6-amine
Comparison: Compared to these similar compounds, Methyl 2-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate is unique due to its additional piperidine and benzoate ester groups.
Properties
Molecular Formula |
C17H21N5O2S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 2-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methylsulfanyl]benzoate |
InChI |
InChI=1S/C17H21N5O2S/c1-24-15(23)12-7-3-4-8-13(12)25-11-14-19-16(18)21-17(20-14)22-9-5-2-6-10-22/h3-4,7-8H,2,5-6,9-11H2,1H3,(H2,18,19,20,21) |
InChI Key |
SICANCZCLPXAKF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1SCC2=NC(=NC(=N2)N)N3CCCCC3 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC2=NC(=NC(=N2)N3CCCCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)




![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)



![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)




